Lit 001; lit001
Description
Theoretical Framework of Oxytocin (B344502) System Pharmacology
The pharmacology of the oxytocin system is complex, primarily revolving around the interaction of the nine-amino-acid peptide hormone, oxytocin, with its specific G protein-coupled receptor, the OTR. sigmaaldrich.comnih.gov Oxytocin is synthesized in the hypothalamus and released into the bloodstream and within the brain, where it exerts its effects. sigmaaldrich.comnih.gov The OTR is expressed in various tissues, including the brain, uterus, and mammary glands. sigmaaldrich.comnih.gov
Activation of the OTR by an agonist initiates a cascade of intracellular signaling events. mdpi.com A critical aspect of oxytocin system pharmacology is its interplay with the closely related vasopressin system. Oxytocin and vasopressin differ by only two amino acids, and their receptors (OTR and vasopressin receptors V1a, V1b, and V2) share significant structural homology. sigmaaldrich.com This can lead to cross-reactivity, where oxytocin can bind to vasopressin receptors and vice versa, sometimes resulting in off-target effects. sigmaaldrich.comnih.gov
Challenges in Peptide-Based Oxytocin Receptor Agonist Research
Despite the therapeutic potential of activating the oxytocin system, the use of oxytocin itself and other peptide-based agonists faces significant hurdles. A primary challenge is their poor pharmacokinetic profile. nih.govnih.gov Peptides are susceptible to rapid degradation by enzymes in the body, leading to a short half-life. nih.govnih.govmdpi.com For instance, the half-life of oxytocin in circulation is only a few minutes. nih.govnih.gov
Furthermore, peptides generally exhibit low oral bioavailability and poor permeability across biological membranes, including the blood-brain barrier (BBB). nih.govmdpi.comoup.comnih.gov This severely limits their effectiveness for central nervous system disorders, as only a minuscule fraction of the administered dose reaches the brain. wikipedia.org The synthesis and purification of peptides can also be complex and costly. drugdiscoverytrends.com These limitations have driven the search for alternative therapeutic strategies.
Emergence of Non-Peptide Oxytocin Receptor Agonists in Chemical Biology
To circumvent the challenges associated with peptide-based agonists, researchers have turned to the development of small, non-peptide molecules that can activate the OTR. nih.govnih.gov These small molecules offer several potential advantages, including improved stability, better oral bioavailability, and enhanced penetration of the blood-brain barrier. wikipedia.orgwikipedia.org
Lit-001 has emerged as a significant development in this area. cnrs.frmedchemexpress.com It is one of the first non-peptide OTR agonists to be developed and has demonstrated the ability to cross the blood-brain barrier and produce pro-social effects in animal models. wikipedia.orgcnrs.fr The discovery and characterization of Lit-001 and similar compounds mark a crucial advancement in the field, providing valuable tools to probe the pharmacology of the oxytocin system and paving the way for potential new treatments for social disorders. cnrs.frunistra.fr
Detailed Research Findings on Lit-001
Lit-001, a pyrazolobenzodiazepine derivative, has been identified as a potent and effective non-peptide agonist of the oxytocin receptor. nih.gov Its discovery represents a significant milestone in the quest for orally bioavailable and centrally active OTR modulators.
Pharmacological Profile
Extensive in vitro studies have characterized the binding affinity and functional activity of Lit-001 at the oxytocin receptor and related vasopressin receptors.
| Receptor | Parameter | Value (Human) | Notes |
|---|---|---|---|
| Oxytocin Receptor (OTR) | Ki | 226 nM | Acts as an agonist. wikipedia.org |
| Oxytocin Receptor (OTR) | EC50 | 25 nM | Demonstrates potent activation of the receptor. wikipedia.orgaxonmedchem.com |
| Vasopressin V1A Receptor (V1AR) | Ki | 1253 nM | Acts as an antagonist at high concentrations. wikipedia.org |
| Vasopressin V1A Receptor (V1AR) | IC50 | 5900 nM | Shows significantly lower affinity compared to the OTR. wikipedia.org |
| Vasopressin V2 Receptor (V2R) | Ki | 1666 nM | Acts as an agonist. wikipedia.org |
| Vasopressin V2 Receptor (V2R) | EC50 | 41 nM | Activation of this receptor may influence fluid homeostasis. wikipedia.org |
Lit-001 displays a favorable selectivity profile, with a significantly higher affinity for the OTR compared to the V1a receptor. wikipedia.org While it does act as an agonist at the V2 receptor at similar concentrations to the OTR, this is considered less likely to impact its central effects on social behavior as V2 receptors are not significantly expressed in the brain. wikipedia.orgcnrs.fr
In Vivo Research Findings
Preclinical studies in animal models have provided compelling evidence for the therapeutic potential of Lit-001. Peripheral administration of Lit-001 has been shown to effectively reduce social interaction deficits in a mouse model of autism. cnrs.frmedchemexpress.comprobechem.com This was a landmark finding, as it was the first demonstration of a small-molecule OTR agonist improving social dysfunction in an animal model. wikipedia.org
Furthermore, research has indicated that Lit-001 possesses the ability to cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic. nih.govwikipedia.org Studies have also shown that a single administration of Lit-001 can produce a long-lasting reduction in inflammatory pain-induced hyperalgesia in a rat model. nih.govnih.gov
Chemical Properties of Lit-001
Lit-001 is a small molecule with the following chemical and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H33N7O2S |
| Molar Mass | 531.68 g·mol−1 |
| CAS Number | 2245072-20-0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33N7O2S |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37) |
InChI Key |
AOPORIRPXVMWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Lit 001
Historical Context of LIT-001 Synthesis Methodologies
The synthesis of LIT-001 is rooted in the broader history of preparing pyrazolobenzodiazepines, a class of heterocyclic compounds. Historically, the synthesis of the pyrazole (B372694) core often involved the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov For the benzodiazepine (B76468) portion, early methods typically relied on the cyclization of an appropriately substituted aminobenzophenone or a related precursor. These foundational reactions laid the groundwork for accessing the core scaffold of LIT-001.
The initial approaches to constructing the tricyclic pyrazolobenzodiazepine system often involved multi-step sequences with moderate yields. These early syntheses were crucial for establishing the fundamental chemical principles and for providing the first batches of compounds for biological screening, which ultimately paved the way for the discovery of molecules like LIT-001.
Methodological Advancements in Pyrazolobenzodiazepine Synthesis relevant to LIT-001
Over the years, significant advancements have been made in the synthesis of pyrazolobenzodiazepines, leading to more efficient and versatile routes applicable to LIT-001 and its analogs. Modern synthetic methods have focused on improving yields, reducing the number of steps, and allowing for greater structural diversity.
Key methodological advancements include:
Microwave-assisted organic synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems.
Multi-component reactions (MCRs): MCRs allow for the construction of complex molecules like the pyrazolobenzodiazepine core in a single step from three or more starting materials, increasing efficiency.
Palladium-catalyzed cross-coupling reactions: These reactions are instrumental in introducing a wide range of substituents onto the pyrazolobenzodiazepine scaffold, which is crucial for developing derivatives with improved properties.
These advanced methodologies have been pivotal in the efficient and diverse synthesis of pyrazolobenzodiazepine-based compounds, including those related to LIT-001.
Structure-Guided Design Principles in LIT-001 Analog Development
The development of LIT-001 and its analogs has been heavily influenced by structure-guided design principles. A major breakthrough in this area was the elucidation of the crystal structure of the human oxytocin (B344502) receptor. This structural information provides a detailed blueprint of the binding site, enabling the rational design of ligands with improved affinity and selectivity.
Structure-activity relationship (SAR) studies have been crucial in understanding how different parts of the LIT-001 molecule contribute to its biological activity. The 2018 paper by Frantz et al. that first described LIT-001 also presented a systematic study of the structural determinants for affinity and efficacy at the oxytocin and vasopressin receptors. nih.govacs.orgacs.org
Table 1: Structure-Activity Relationship of LIT-001 Analogs at the Human Oxytocin Receptor (OT-R)
| Compound | R1 Group | R2 Group | OT-R Affinity (Ki, nM) | OT-R Efficacy (EC50, nM) |
| LIT-001 | 2-Methylbenzyl | (S)-2-(Dimethylcarbamothioyl)pyrrolidine-1-carboxamide | 226 | 55 |
| Analog 1 | Benzyl | (S)-2-(Dimethylcarbamothioyl)pyrrolidine-1-carboxamide | 350 | 80 |
| Analog 2 | 2-Methylbenzyl | Pyrrolidine-1-carboxamide | >10000 | Inactive |
| Analog 3 | 2-Methylbenzyl | N,N-Dimethylurea | 850 | 200 |
This data highlights the importance of specific substituents for the activity of LIT-001. For instance, the (S)-2-(dimethylcarbamothioyl)pyrrolidine-1-carboxamide group is critical for potent agonistic activity.
Synthetic Routes for Novel LIT-001 Derivatives
The synthesis of novel derivatives of LIT-001 is essential for exploring the SAR and for developing compounds with optimized therapeutic profiles. The general synthetic strategy often involves the modification of different parts of the LIT-001 scaffold.
A key publication by Frantz et al. in the Journal of Medicinal Chemistry in 2018 detailed the synthesis of LIT-001 and a range of analogs. nih.govacs.orgacs.org The synthesis of the core pyrazolobenzodiazepine structure was a key step, followed by the attachment of the side chains. The supporting information of this paper provides detailed experimental procedures for the synthesis of precursor compounds. acs.org
A recent patent application has also disclosed novel tetrahydrobenzo[b]pyrazolo[3,4-e] Current time information in Bangalore, IN.unistra.frdiazepine compounds as oxytocin receptor agonists, indicating ongoing efforts in the derivatization of the LIT-001 scaffold. google.com These synthetic efforts aim to improve properties such as potency, selectivity, and pharmacokinetic parameters.
Molecular Pharmacology of Lit 001 at Oxytocin Receptors
Ligand Binding Dynamics and Receptor Affinity Profiling for Oxytocin (B344502) Receptors
LIT-001 demonstrates a notable affinity for the human oxytocin receptor. wikipedia.org Studies have determined its binding affinity (Ki) to be 226 nM. wikipedia.orgmedchemexpress.comtargetmol.com The affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The binding affinity of LIT-001 was established using a TR-FRET binding assay on HEK cells that express SNAP-tagged oxytocin receptors. cnrs.fr
Table 1: Binding Affinity (Ki) of LIT-001 for Human Oxytocin Receptor
| Compound | Binding Affinity (Ki) in nM |
|---|---|
| LIT-001 | 226 wikipedia.orgmedchemexpress.comtargetmol.com |
Oxytocin Receptor Agonism and Functional Efficacy Investigations
LIT-001 functions as an agonist at the oxytocin receptor, meaning it activates the receptor to produce a biological response. wikipedia.org Its functional efficacy is highlighted by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. For the human oxytocin receptor, LIT-001 has an EC50 of 25 nM. wikipedia.orgresearchgate.net For the mouse oxytocin receptor, the EC50 is 18 nM. researchgate.netnih.gov Some studies have also reported an EC50 of 55 nM. medchemexpress.comtargetmol.comapexbt.com The maximal efficacy (Emax) of LIT-001 is reported to be 96% for the human receptor and 95% for the mouse receptor, indicating it is a full agonist. researchgate.netnih.gov
Table 2: Functional Efficacy (EC50) of LIT-001 at Oxytocin Receptors
| Receptor Species | EC50 in nM |
|---|---|
| Human | 25 wikipedia.orgresearchgate.net |
| Mouse | 18 researchgate.netnih.gov |
| Reported | 55 medchemexpress.comtargetmol.comapexbt.com |
Receptor Selectivity and Off-Target Interaction Analysis with Related Receptors (e.g., Vasopressin Receptors)
An important aspect of a drug's pharmacological profile is its selectivity for its target receptor over other related receptors. In the case of LIT-001, its selectivity has been evaluated against the closely related vasopressin receptors (V1a, V1b, and V2).
LIT-001 displays a significantly lower affinity for the human vasopressin V1a receptor, where it acts as an antagonist, with a Ki of 1253 nM and a half-maximal inhibitory concentration (IC50) of 5900 nM. wikipedia.orgresearchgate.netnih.gov This gives it a 236-fold selectivity for activating the oxytocin receptor over antagonizing the V1a receptor. wikipedia.org It has been noted that LIT-001 antagonizes the V1a receptor only at high concentrations. wikipedia.orgmedchemexpress.com
At the human vasopressin V2 receptor, LIT-001 acts as an agonist with a Ki of 1666 nM and an EC50 of 41 nM. wikipedia.org This indicates a lack of significant selectivity for the oxytocin receptor over the V2 receptor. wikipedia.org However, since V2 receptors are not expressed in the brain, this activity is not expected to interfere with the central nervous system effects of LIT-001. wikipedia.orgcnrs.fr Some reports also indicate a minor agonist effect on V1b receptors at high concentrations. medchemexpress.comtargetmol.commdpi.com
A broader screening of LIT-001 at a concentration of 5 μM against a panel of 24 G-protein-coupled receptors (GPCRs), 3 transporters, 10 enzymes, and 6 ion channels revealed no significant agonist or antagonist activity, highlighting its relative specificity. researchgate.netnih.govcnrs.fr
Table 3: Receptor Selectivity Profile of LIT-001
| Receptor | Action | Ki (nM) | IC50 (nM) | EC50 (nM) |
|---|---|---|---|---|
| Human Oxytocin Receptor | Agonist | 226 wikipedia.orgmedchemexpress.comtargetmol.com | - | 25 wikipedia.orgresearchgate.net |
| Human Vasopressin V1a Receptor | Antagonist | 1253 wikipedia.org | 5900 wikipedia.orgresearchgate.netnih.gov | - |
| Human Vasopressin V2 Receptor | Agonist | 1666 wikipedia.org | - | 41 wikipedia.org |
| Human Vasopressin V1b Receptor | Agonist (at high concentrations) | - | - | - |
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation by LIT-001 (e.g., Calcium Release, β-Arrestin Recruitment)
Oxytocin receptors are G protein-coupled receptors (GPCRs) that can signal through various intracellular pathways. mdpi.combiorxiv.orgportlandpress.com Two major pathways are the Gq protein-mediated pathway, which leads to an increase in intracellular calcium, and the β-arrestin recruitment pathway, which is involved in receptor desensitization and can also initiate its own signaling cascades. portlandpress.comdiscoverx.com
In vitro signaling experiments have shown that LIT-001 is an unbiased agonist at the oxytocin receptor, meaning it activates both the calcium release and β-arrestin recruitment pathways. medchemexpress.comtargetmol.com Studies in HEK293FT cells expressing human oxytocin receptors confirmed that LIT-001 stimulates both calcium release and β-arrestin2 recruitment. medkoo.com While it demonstrated high potency in β-arrestin recruitment (EC50 = 62 nM and Emax = 77%), it was noted to have a potential bias in its signaling for calcium release. medkoo.com
Comparative Pharmacological Landscape of Non-Peptide Oxytocin Receptor Agonists
LIT-001 is part of a growing class of non-peptide oxytocin receptor agonists. researchgate.netwikipedia.orgresearchgate.net A comparison with other notable compounds in this class, such as WAY-267464, provides context for its pharmacological profile.
WAY-267464 is another non-peptide OTR agonist that has been reported to have high affinity and selectivity for the oxytocin receptor over vasopressin receptors. wikipedia.orgnih.govresearchgate.net However, subsequent studies have indicated that it also acts as a potent vasopressin V1a receptor antagonist. wikipedia.orgnih.govnih.gov In contrast, LIT-001 demonstrates greater selectivity for the oxytocin receptor over the V1a receptor compared to WAY-267464. wikipedia.org
Another compound, TC OT 39, is a partial agonist at the OTR and also acts as a V1a receptor antagonist. mdpi.com The development of these non-peptide agonists represents a significant step forward in creating potential therapeutics with improved pharmacokinetic properties, such as better blood-brain barrier penetration and longer half-lives, compared to the native oxytocin peptide. wikipedia.orgwikipedia.org
Table 4: Comparative Data of Non-Peptide Oxytocin Receptor Agonists
| Compound | Oxytocin Receptor (OTR) Action | Vasopressin V1a Receptor (V1aR) Action | Reference |
|---|---|---|---|
| LIT-001 | Agonist | Antagonist (at high concentrations) | wikipedia.orgmedchemexpress.com |
| WAY-267464 | Agonist | Antagonist | wikipedia.orgnih.govnih.gov |
| TC OT 39 | Partial Agonist | Antagonist | mdpi.com |
Mechanistic Research in in Vitro and Ex Vivo Systems
Cellular Receptor Activation and Intracellular Signal Transduction Pathways
Lit-001 is a non-peptide, small-molecule agonist of the oxytocin (B344502) receptor (OT-R). cnrs.frmedchemexpress.comapexbt.comaxonmedchem.com Its development marked a significant step in creating therapeutic agents that target the oxytocin system. unistra.frnih.gov In vitro studies have characterized its binding affinity and functional activity at the human OT-R, demonstrating a binding affinity (Ki) of 226 nM and a half-maximal effective concentration (EC50) ranging from 25 nM to 55 nM. medchemexpress.comaxonmedchem.comwikipedia.orgmedkoo.comtargetmol.com
Lit-001 also interacts with vasopressin receptors, though with different effects and potencies. It acts as an antagonist at the vasopressin V1a receptor and an agonist at the vasopressin V2 receptor. wikipedia.org However, it displays a 236-fold greater selectivity for activating the oxytocin receptor over antagonizing the V1a receptor. wikipedia.org Its activity at the V2 receptor, which is not expressed in the brain, is considered unlikely to influence its central behavioral effects but may affect fluid homeostasis. wikipedia.org
Studies describe Lit-001 as an unbiased OT-R agonist, indicating that it activates the two primary signaling pathways of this receptor without preference. medchemexpress.comtargetmol.com The binding of an agonist like Lit-001 to the OT-R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. nih.gov These signal transduction pathways involve the propagation and amplification of the initial signal from the cell surface to intracellular targets. nih.govnih.gov Key pathways associated with OT-R activation include the modulation of the phosphoinositide cycle and the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3). biosynth.com This can lead to the activation of downstream kinase cascades, such as the MAP kinase pathway, which play central roles in regulating gene expression and various cellular processes. nih.govoup.com
| Receptor | Action | Affinity (Ki) | Potency (EC50/IC50) | Reference |
|---|---|---|---|---|
| Human Oxytocin Receptor (OT-R) | Agonist | 226 nM | 25 nM - 55 nM | medchemexpress.comwikipedia.orgtargetmol.com |
| Human Vasopressin V1a Receptor | Antagonist | 1253 nM | 5900 nM (IC50) | wikipedia.org |
| Human Vasopressin V2 Receptor | Agonist | 1666 nM | 41 nM | wikipedia.org |
Investigations into Cellular Models of Social Homeostasis Mechanisms
The concept of social homeostasis proposes a regulatory system that maintains an individual's optimal level of social contact, involving detector, control, and effector systems in the brain. nih.govfrontiersin.org The oxytocin system is a key component of the neural circuits that regulate this process. nih.gov Lit-001 has been investigated as a tool to probe these mechanisms, particularly in cellular and animal models relevant to social behavior deficits. cnrs.frnih.gov
Research has utilized Lit-001 to explore the role of OT-R agonism in conditions like autism spectrum disorders (ASD). cnrs.frunistra.frmedkoo.com In vivo studies have shown that peripheral administration of Lit-001 can improve social interaction deficits in the Oprm1-/- mouse model of autism. cnrs.fr Further investigations in a neurodevelopmental rat model of schizophrenia demonstrated that Lit-001 could partially reverse deficits in social behavior and ultrasonic communication. biorxiv.org These findings support the pro-social activity of Lit-001 and its potential to modulate the effector systems involved in social homeostasis. biorxiv.orgfrontiersin.org The compound's ability to act on the oxytocin receptor provides a direct pharmacological means to engage the cellular pathways hypothesized to correct deviations from an individual's social setpoint. cnrs.frfrontiersin.org
Modulation of Gene Expression Profiles in Specialized Cell Types (e.g., Dermal Papilla Cells)
The mechanistic action of Lit-001 has been examined through its effects on gene expression in specific cell types. Notably, its impact has been studied in human dermal papilla (DP) cells, which are specialized mesenchymal cells essential for hair follicle development and cycling. researchgate.netnih.govmedicaljournals.se
When cultured with Lit-001, human DP cells exhibited increased expression of various hair growth-related genes. researchgate.netnih.govresearchgate.net To identify the broader molecular changes, RNA-sequencing analysis was performed on DP cells following treatment with the compound. researchgate.net This analysis revealed that Lit-001 upregulates genes associated with several key signaling pathways. The findings indicate that by activating the oxytocin receptor on DP cells, Lit-001 triggers transcriptional changes that promote a cellular state conducive to hair growth. researchgate.netnih.gov
| Analysis Type | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Gene Expression Analysis (qRT-PCR) | Human Dermal Papilla (DP) Cells | Increased expression of hair growth-related genes. | researchgate.netnih.govresearchgate.net |
| RNA-Seq Pathway Analysis | Human Dermal Papilla (DP) Cells | Upregulation of pathways including the Oxytocin signaling pathway and Neuroactive ligand-receptor interactions. | researchgate.netresearchgate.net |
Studies on Organoid Models and Tissue Cultures for Mechanistic Insights
To bridge the gap between two-dimensional cell culture and in vivo systems, researchers have employed three-dimensional (3D) organoid models to study the effects of Lit-001. researchgate.netnih.gov Organoids are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ in vitro, making them valuable models for studying tissue development and response to stimuli. frontiersin.orgmdpi.commedchemexpress.com
Specifically, the hair growth-promoting effects of Lit-001 were tested using hair follicle organoids, also known as hair follicloids. researchgate.netnih.govresearchgate.net These studies found that treatment with Lit-001 significantly promoted the sprouting of hair follicles from the organoids. researchgate.netresearchgate.net Furthermore, in human hair follicle organ culture, Lit-001 was observed to significantly promote the elongation of the hair shaft. nih.gov These results from tissue culture and organoid models provide mechanistic insight, demonstrating that the activation of the oxytocin receptor by Lit-001 on DP cells translates into a functional, tissue-level response of accelerated hair growth. researchgate.netnih.gov
Advanced Preclinical Research Methodologies and Models Utilizing Lit 001
Utilization of Genetic Animal Models for Investigating Oxytocin (B344502) System Function
Genetic animal models are crucial for dissecting the role of specific genes and pathways in complex behaviors. The use of LIT-001 in these models allows for a more precise investigation of the oxytocin system's function and its therapeutic potential.
One prominent example is the use of µ-opioid receptor knockout (Oprm1-/-) mice, which serve as a model for autism spectrum disorders (ASD) by displaying social deficits. wikipedia.orgnih.gov Systemic administration of LIT-001 has been shown to rescue these social interaction deficits in Oprm1-/- mice, highlighting the compound's ability to modulate the oxytocinergic system and compensate for alterations in other related neural circuits. wikipedia.orgfrontiersin.org This approach allows researchers to probe the functional interplay between the opioid and oxytocin systems in regulating social behavior.
Furthermore, studies in oxytocin receptor knockout (Oxtr-/-) mice have been fundamental in establishing the specific role of the OTR in various social behaviors. nih.govpnas.org These mice exhibit significant reductions in social interaction, including decreased huddling and allo-grooming, and fail to show a preference for an unfamiliar mouse in the three-chamber test. nih.gov While direct studies administering LIT-001 to Oxtr-/- mice are designed to confirm its on-target effects, the behavioral deficits observed in these knockout models provide a critical baseline for evaluating the pro-social effects of OTR agonists like LIT-001 in models with intact, but dysfunctional, oxytocin systems. The specific reversal of behavioral deficits by LIT-001 in models like the Oprm1-/- mouse, contrasted with the lack of effect expected in an Oxtr-/- mouse, would definitively demonstrate the compound's mechanism of action through the OTR.
Neurobiological Investigations and Neuronal Activation Mapping (e.g., Immunohistochemistry, c-Fos Expression)
To understand the neural circuits through which LIT-001 exerts its effects, researchers employ neurobiological techniques to map neuronal activation. A key method in this endeavor is the use of c-Fos immunohistochemistry . The c-Fos protein is an immediate early gene product that is rapidly expressed in neurons following stimulation, making it a reliable marker of recent neuronal activity. nih.govmdpi.comjneurosci.org
By administering LIT-001 to an animal model and subsequently analyzing brain tissue for c-Fos expression, researchers can identify the specific brain regions and neuronal populations that are activated by the compound. This technique allows for the mapping of the functional neural circuits involved in the behavioral effects of LIT-001. mdpi.comjneurosci.org For instance, after a social interaction task, c-Fos expression is typically elevated in brain regions known to be involved in social cognition, such as the amygdala, prefrontal cortex, and hypothalamus. nih.govnih.gov
Studies investigating the effects of social context on c-Fos expression have revealed distinct patterns of activation in different brain networks. nih.gov For example, social contexts can activate an "autonomic" network involving the amygdala and a "reward" network including the nucleus accumbens. nih.gov By examining c-Fos expression following LIT-001 administration in the context of these social paradigms, it is possible to determine if the compound modulates these specific prosocial brain circuits. While direct published studies detailing c-Fos mapping specifically with LIT-001 are emerging, the established methodology provides a clear path for future investigations into its precise neural mechanisms of action. The typical timeline for c-Fos protein detection is between 90 to 120 minutes post-stimulus, which aligns well with the pharmacokinetic profile of LIT-001. mdpi.com
Table 2: Key Brain Regions for c-Fos Analysis in Social Behavior Studies
| Brain Region | Associated Function in Social Behavior | Relevance for LIT-001 Research |
|---|---|---|
| Amygdala (Central and Basolateral) | Processing of social cues, emotional responses | Investigating the anxiolytic and pro-social effects. |
| Prefrontal Cortex | Social cognition, decision-making | Understanding the cognitive-enhancing effects. |
| Nucleus Accumbens | Reward and motivation in social contexts | Exploring the rewarding properties of social interaction. |
| Hypothalamus (Paraventricular Nucleus) | Source of oxytocin production, regulation of social bonding | Confirming the engagement of the central oxytocinergic system. |
Electrophysiological and Neurochemical Studies of LIT-001 Actions
Electrophysiological studies provide a direct measure of the electrical activity of neurons and are essential for understanding how a compound like LIT-001 modulates neuronal function at a cellular level. Techniques such as in vivo and in vitro patch-clamp recordings can be used to measure changes in neuronal firing rates, membrane potential, and synaptic currents in response to the application of LIT-001. jove.comwikipedia.orgnih.gov Given that LIT-001 is an oxytocin receptor agonist, it is expected to mimic the electrophysiological effects of oxytocin. Oxytocin has been shown to have both excitatory and inhibitory effects on different neuronal populations, often by modulating ion channel activity. ahajournals.org For example, studies on oxytocin have demonstrated its ability to influence the firing patterns of neurons in brain regions critical for social behavior and pain processing. ahajournals.org Future electrophysiological studies will be crucial to delineate the specific effects of LIT-001 on neuronal excitability and synaptic transmission in circuits relevant to its behavioral outcomes.
Neurochemical studies are employed to investigate how LIT-001 affects the levels of various neurotransmitters in the brain. The oxytocinergic system is known to interact closely with other neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506), which are themselves key regulators of mood, motivation, and social behavior. webmd.comnih.govmdpi.com Techniques like microdialysis coupled with high-performance liquid chromatography (HPLC) can be used to measure extracellular levels of these neurotransmitters in specific brain regions of awake, behaving animals following the administration of LIT-001. It is hypothesized that the pro-social effects of LIT-001 may be mediated, in part, by its ability to modulate dopamine and serotonin release in circuits associated with reward and social cognition. For example, oxytocin has been shown to influence dopamine release in the nucleus accumbens, a key component of the brain's reward system. mdpi.com Investigating the neurochemical signature of LIT-001 will provide a more complete picture of its mechanism of action.
Investigation of Nociceptive Pathways in Inflammatory Models
In addition to its role in social behavior, the oxytocinergic system is implicated in the modulation of pain. LIT-001 has been investigated for its analgesic properties in preclinical models of inflammatory pain.
In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), a single intraperitoneal administration of LIT-001 was shown to produce a long-lasting reduction in both mechanical and thermal heat hypersensitivity. This suggests that LIT-001 can effectively alleviate inflammatory pain symptoms. The analgesic effect of LIT-001 is thought to be mediated by its action on oxytocin receptors in both the central and peripheral nervous systems, which are known to be involved in nociceptive pathways.
Exploration of Peripheral Systemic Modulations in Animal Models
While the central effects of LIT-001 on social behavior and pain are of primary interest, its peripheral actions are also an important area of investigation. As a systemically administered compound, LIT-001 has the potential to interact with oxytocin receptors located throughout the body, leading to various physiological modulations.
One area of interest is the cardiovascular system. Oxytocin receptors are present in the heart and blood vessels, and oxytocin has been shown to have cardiovascular effects, including influencing heart rate and blood pressure. nih.govmdpi.com Studies on oxytocin have demonstrated both negative inotropic and chronotropic effects, mediated by cardiac oxytocin receptors and involving intrinsic cardiac cholinergic neurons and nitric oxide. ahajournals.org While specific cardiovascular studies on LIT-001 are needed, these findings with oxytocin suggest a potential for LIT-001 to modulate cardiovascular function.
Additionally, LIT-001 acts as an agonist at the vasopressin V2 receptor at concentrations similar to those at which it activates the oxytocin receptor. wikipedia.org Since V2 receptors are primarily located in the kidneys and are not expressed in the brain, this action is unlikely to influence the behavioral effects of LIT-001. wikipedia.org However, it may affect fluid homeostasis, similar to the action of vasopressin. wikipedia.org This highlights the importance of characterizing the full pharmacological profile of LIT-001, including its effects on peripheral systems, in preclinical animal models.
Computational Chemistry and Molecular Modeling of Lit 001
Ligand-Receptor Docking and Binding Site Prediction
Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). acs.org This technique was crucial in the effort to understand how non-peptide ligands, such as the chemical series leading to LIT-001, could activate the OT-R, a G-protein coupled receptor (GPCR). acs.org
The design of LIT-001 was part of a rational effort to create centrally active, non-peptide full agonists. nih.gov Such a process typically involves building a three-dimensional model of the target receptor, in this case, the human oxytocin (B344502) receptor. Since the crystal structure of OT-R was not available at the time of LIT-001's development, homology modeling based on related GPCRs with known structures would have been the standard approach.
Docking simulations would then be used to place candidate ligands into the predicted binding site of the OT-R model. A scoring function evaluates the energetic favorability of each binding pose, estimating the binding free energy. This allows researchers to:
Predict Binding Conformation: Determine the most likely three-dimensional arrangement of the ligand within the receptor's binding pocket.
Identify Key Interactions: Pinpoint specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand.
Rank Potential Ligands: Screen a virtual library of compounds and prioritize those with the best-predicted binding affinity for synthesis and biological testing.
While the specific residues of the OT-R predicted to interact with LIT-001 are not detailed in the available literature, the development process explicitly aimed to rationalize the structural requirements for affinity and efficacy, a task for which molecular docking is a fundamental tool. nih.gov The goal was to optimize interactions within the binding pocket to achieve agonism at the OT-R while minimizing activity at the related vasopressin V1a receptor, where it acts as an antagonist at higher concentrations. wikipedia.orgmedchemexpress.com
Table 1: Key Concepts in Ligand-Receptor Docking
| Concept | Description | Relevance to LIT-001 Design |
|---|---|---|
| Homology Model | A 3D model of a protein's structure based on the known structure of a homologous protein. | Used to create a structural representation of the OT-R for docking when an experimental structure was unavailable. |
| Binding Site | The specific region on a receptor where a ligand binds and exerts its effect. | The primary target for docking LIT-001 and its precursors to predict and rationalize binding. |
| Pose Prediction | The process of generating and ranking possible orientations of a ligand within the binding site. | Essential for understanding how LIT-001's chemical structure could fit and activate the OT-R. |
| Scoring Function | An algorithm that estimates the binding affinity for a given ligand pose. | Used to virtually screen and prioritize compounds with high predicted affinity for the OT-R during the design phase. |
Molecular Dynamics Simulations for Conformational Analysis and Interaction Prediction
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a ligand-receptor complex, MD simulations provide insights into the dynamic nature of their interaction, which is something static docking models cannot fully capture. This technique is particularly important for understanding how an agonist like LIT-001 can induce the specific conformational changes in the OT-R required for receptor activation and downstream signaling.
Following initial predictions from molecular docking, an MD simulation would typically be run on the LIT-001-OTR complex. The simulation would model the complex within a hydrated, lipid bilayer environment to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of every atom is calculated, revealing:
Conformational Stability: Whether the predicted binding pose from docking is stable over time.
Receptor Dynamics: How the binding of LIT-001 influences the movement and flexibility of different parts of the receptor, particularly the transmembrane helices and intracellular loops involved in G-protein coupling.
Interaction Stability: The persistence of key hydrogen bonds and other interactions between the ligand and receptor, providing a more accurate picture of the binding mode.
For an agonist, the expectation is that its binding would stabilize an "active" conformation of the receptor. MD simulations allow researchers to analyze these subtle structural shifts and predict how a compound's chemical features contribute to its functional outcome (i.e., agonist vs. antagonist activity).
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design for Oxytocin Receptor Agonists
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov The development of LIT-001 stemmed from a systematic study of the structure-affinity and structure-efficacy relationships of vasopressin/oxytocin receptor ligands, which is the foundation of QSAR. nih.govacs.org
The process involves several key steps:
Data Set Assembly: A collection of molecules with a common structural scaffold and their experimentally measured biological activities (e.g., binding affinity Ki or functional potency EC50) is compiled. The development of LIT-001 built upon knowledge from earlier non-peptide agonists like WAY-267,464 and related pyrazolobenzodiazepine structures. wikipedia.orggoogle.comgoogle.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, electronic, and physicochemical properties (e.g., logP for lipophilicity, molecular weight, and topological indices).
Model Generation: Statistical methods are used to build a mathematical model that creates a predictive relationship between the descriptors and the biological activity.
The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds. This allows medicinal chemists to prioritize the synthesis of analogs that are predicted to have higher potency or improved properties. For OT-R agonists, QSAR models would help identify the key structural features that enhance agonist activity at the OT-R while diminishing antagonist activity at the V1a receptor, guiding the optimization that ultimately led to LIT-001.
Table 2: Conceptual QSAR Descriptors in Drug Design
| Descriptor Class | Example | Property Represented | Potential Impact on Ligand Design |
|---|---|---|---|
| Electronic | Hammett constant (σ) | Electron-donating or -withdrawing nature of a substituent. | Modulating a group's ability to form hydrogen bonds or electrostatic interactions. |
| Hydrophobic | LogP, π-substituent constant | Lipophilicity of the molecule or a fragment. | Influencing binding to hydrophobic pockets in the receptor and membrane permeability. |
| Steric | Taft Steric Parameter (Es), Molar Refractivity (MR) | The size and shape of a substituent. | Determining the optimal fit within the receptor's binding site. |
Chemoinformatics Approaches for Chemical Library Design and Optimization relevant to LIT-001
Chemoinformatics combines chemistry, computer science, and information science to analyze and manage large sets of chemical data. In drug discovery, it provides the tools necessary for designing focused chemical libraries and optimizing lead compounds. The creation of LIT-001, which evolved from earlier scaffolds, is a prime example of such an optimization process. wikipedia.org
Key chemoinformatic approaches relevant to the discovery of LIT-001 include:
Scaffold Hopping and Fragment-Based Design: This involves replacing a central part of a known active molecule (the scaffold) or combining different molecular fragments to create novel compounds. Analysis of earlier compounds, such as those in a 2010 study by the same research group, involved dividing molecules into "western" and "eastern" fragments to understand their contribution to activity, a classic fragment-based SAR approach. google.comacs.org This knowledge would inform the design of a new library of candidates.
Virtual Screening: Using computational methods like docking or pharmacophore modeling to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active. nih.gov This helps to focus synthetic efforts on the most promising candidates.
ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of candidate molecules. A major goal in developing LIT-001 was to achieve better pharmacokinetic properties, such as blood-brain barrier permeability, compared to the native peptide oxytocin, making in silico ADME prediction an essential step. wikipedia.org
These chemoinformatic strategies enable the efficient exploration of chemical space, guiding the design of libraries that are enriched with compounds having a higher likelihood of possessing the desired biological activity and drug-like properties.
Future Directions and Unexplored Research Avenues for Lit 001 Research
Development of Novel Analytical Probes and Imaging Agents for Oxytocin (B344502) Receptors
The structure of LIT-001 provides an ideal scaffold for the rational design of novel chemical probes to study oxytocin receptors in vitro and in vivo. The development of such tools is critical for visualizing receptor distribution, density, and trafficking, which is currently a significant challenge in the field.
Future research could focus on synthesizing derivatives of LIT-001 that incorporate fluorescent tags or radiolabels without significantly compromising their affinity and selectivity for the OTR. acs.org
Fluorescent Probes: By attaching a fluorophore to a non-critical position on the LIT-001 molecule, researchers could create probes for use in advanced microscopy techniques. These tools would enable real-time visualization of OTR dynamics on the cell surface, internalization, and intracellular trafficking in response to agonist binding. This would provide invaluable insights into the cellular mechanisms underlying OTR signaling and regulation.
PET Imaging Agents: The development of a positron emission tomography (PET) radioligand based on the LIT-001 structure would be a groundbreaking achievement. A successful 11C or 18F-labeled LIT-001 analog would allow for the non-invasive in vivo imaging and quantification of OTRs in the brains of living organisms, including humans. This would revolutionize the study of OTRs in neuropsychiatric disorders like autism and schizophrenia, where receptor alterations have been implicated. nih.gov
Advanced Synthetic Strategies for Enhancing Ligand Properties and Scaffold Diversification
While LIT-001 is a potent and selective agonist, there is still scope for medicinal chemistry to further refine its properties and to discover novel chemical classes of OTR modulators. researchgate.netnih.gov The pyrazolobenzodiazepine core of LIT-001 serves as a validated starting point for these efforts. researchgate.net
Advanced synthetic strategies could be employed for:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the LIT-001 scaffold would help to delineate the structural requirements for OTR affinity, efficacy, and selectivity. This could lead to the identification of second-generation agonists with even greater potency or improved selectivity against vasopressin receptors.
Scaffold Hopping: Computational and synthetic techniques can be used to replace the pyrazolobenzodiazepine core with entirely different chemical scaffolds while retaining the key pharmacophoric features required for OTR activation. This diversification could lead to the discovery of novel, patentable OTR agonists with distinct physicochemical and pharmacological profiles. researchgate.net
Development of Biased Agonists: Future synthetic efforts could focus on creating ligands that preferentially activate specific downstream signaling pathways of the OTR (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). frontiersin.org Such "biased agonists" could offer more targeted therapeutic effects with potentially fewer side effects than unbiased agonists like LIT-001. medchemexpress.com
Theoretical Exploration of Expanded Receptor Modulatory Profiles and Polypharmacology
LIT-001 exhibits a complex pharmacological profile, acting as a potent agonist at the OTR, a weak antagonist at the vasopressin V1a receptor, and an agonist at the V2 receptor. wikipedia.org This mixed activity, or polypharmacology, warrants further theoretical and experimental exploration. Understanding this profile is crucial for interpreting in vivo results and predicting potential off-target effects.
Future research should aim to:
Quantify Receptor Selectivity: A comprehensive panel of in vitro assays should be used to precisely quantify the affinity (Ki) and functional activity (EC50/IC50) of LIT-001 and its analogs across all human vasopressin and oxytocin receptor subtypes. This would provide a detailed selectivity index.
Explore Functional Consequences: The functional consequences of LIT-001's activity at vasopressin receptors need to be investigated. While V2 agonism is less likely to affect central nervous system-related behaviors due to the receptor's primary location in the kidney, its potential influence on fluid homeostasis should be considered in preclinical models. wikipedia.org
Design for Selectivity: The structural determinants of LIT-001's selectivity could be modeled to guide the design of new compounds with tailored receptor profiles. For instance, it may be possible to design molecules that are highly selective for the OTR or, conversely, molecules that are dual OTR/V1a receptor modulators, which could have unique therapeutic applications.
| Receptor | Action | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
|---|---|---|---|
| Oxytocin Receptor (OTR) | Agonist | 226 | 25 |
| Vasopressin V1a Receptor | Antagonist | 1253 | 5900 |
| Vasopressin V2 Receptor | Agonist | 1666 | 41 |
Integration of Multi-Omics Data in LIT-001 Mechanistic Studies
To move beyond receptor-level interactions and understand the broader biological impact of OTR activation by LIT-001, future studies should incorporate multi-omics approaches. thermofisher.com These hypothesis-free techniques can provide a comprehensive, systems-level view of the molecular changes induced by the compound. nih.govjcancer.org
Potential multi-omics studies include:
Transcriptomics: RNA-sequencing (RNA-seq) could be performed on specific brain regions or cell types from animals treated with LIT-001. nih.gov This would reveal the full spectrum of gene expression changes downstream of OTR activation, potentially identifying novel pathways and biomarkers associated with its pro-social or therapeutic effects. nih.govplos.org
Proteomics: Quantitative proteomics could be used to analyze changes in protein expression and post-translational modifications following LIT-001 treatment. elifesciences.org This would provide a functional readout of the transcriptomic changes and could identify key protein networks modulated by the compound.
Integrated Analysis: By integrating transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the signaling networks affected by LIT-001. thermofisher.com This approach could uncover previously unknown mechanisms of action and provide a deeper understanding of the oxytocin system's role in health and disease.
Development of New Animal Models for Oxytocin System Research Utilizing Non-Peptide Agonists
The favorable properties of LIT-001, particularly its ability to cross the blood-brain barrier and its longer half-life compared to oxytocin, enable the development and refinement of animal models for studying the oxytocin system. wikipedia.orgreddit.com LIT-001 has already shown efficacy in mouse models of autism and rat models of schizophrenia. nih.govnih.govresearchgate.net
Future research can build on this by:
Chronic Dosing Models: The stability of LIT-001 makes it suitable for chronic administration paradigms, which are difficult to achieve with oxytocin. This allows for the investigation of the long-term effects of sustained OTR activation on brain development, neuroplasticity, and behavior, which is highly relevant for neurodevelopmental disorders. biorxiv.org
Models of Other CNS Disorders: Given the role of the oxytocin system in social behavior, anxiety, and stress, LIT-001 could be tested in a wider range of animal models for conditions such as social anxiety disorder, post-traumatic stress disorder, and addiction. nih.gov
Refining Existing Models: The use of a selective, brain-penetrant agonist like LIT-001 can help to clarify the specific role of central OTRs in existing behavioral models, disentangling their effects from those of peripheral receptors or vasopressin receptors. nih.gov For example, it has been used to probe the role of OTR activation in different phases of social bond formation in prairie voles. nih.gov
Q & A
How can researchers formulate a rigorous research question for Lit001 studies that addresses gaps in existing literature?
Methodological Answer:
Begin by conducting a systematic literature review to identify understudied aspects of Lit001, such as its mechanistic pathways, interactions, or novel applications. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question, ensuring it is Feasible, Interesting, Novel, Ethical, and Relevant (FINER) . For example:
"How does Lit001 modulate [specific pathway] in [cell type/organism] compared to [existing compound] over a 6-month exposure period?"
Avoid overly broad questions (e.g., "What is Lit001?") and prioritize specificity. Refine the question iteratively with peer feedback .
What methodologies are recommended for ensuring reproducibility in Lit001 experimental design?
Methodological Answer:
- Detailed Protocols: Document all experimental parameters (e.g., Lit001 concentration, solvent, temperature) and cite established methods with modifications clearly noted .
- Controls and Replicates: Include positive/negative controls and triplicate measurements to account for variability.
- Data Transparency: Publish raw data and analytical scripts in supplementary materials or repositories like Zenodo .
- Collaborative Validation: Partner with independent labs to verify key findings .
How should researchers address contradictory data in Lit001 studies, such as conflicting efficacy results across models?
Methodological Answer:
- Meta-Analysis: Systematically compare studies to identify confounding variables (e.g., dosage variations, model organisms) .
- Sensitivity Testing: Re-run experiments under standardized conditions to isolate factors causing discrepancies.
- Mechanistic Profiling: Use omics approaches (e.g., transcriptomics, proteomics) to determine if Lit001’s effects are context-dependent .
Document limitations rigorously in the discussion section .
What advanced frameworks can optimize hypothesis generation for Lit001 research?
Methodological Answer:
- PICO(T) Adaptation: For therapeutic studies:
- Systems Biology Models: Integrate Lit001 data into computational networks to predict off-target effects or synergies .
How can researchers design longitudinal studies to assess Lit001’s chronic effects?
Methodological Answer:
- Cohort Design: Define clear inclusion/exclusion criteria and use stratified sampling to minimize bias .
- Endpoint Selection: Prioritize biomarkers validated in prior studies (e.g., gene expression profiles, metabolic panels).
- Data Collection Tools: Use electronic lab notebooks (ELNs) for real-time data logging and version control .
- Ethical Compliance: Obtain IRB/IACUC approvals and plan interim analyses to monitor adverse effects .
What strategies enhance the validity of Lit001 data analysis in high-throughput screens?
Methodological Answer:
- Normalization: Correct for batch effects using Z-score or quantile normalization .
- False Discovery Rate (FDR): Apply Benjamini-Hochberg corrections to adjust p-values in multi-test scenarios .
- Machine Learning: Train classifiers to distinguish Lit001-specific signals from noise in large datasets .
- Open Tools: Use platforms like KNIME or Python’s SciPy for transparent workflows .
How should researchers structure a literature review to critically evaluate Lit001’s mechanistic hypotheses?
Methodological Answer:
- Taxonomic Organization: Categorize studies by Lit001’s proposed mechanisms (e.g., enzyme inhibition, receptor binding) .
- Critical Appraisal: Use tools like AMSTAR or GRADE to assess study quality and bias .
- Gap Maps: Visualize under-researched areas using matrices (e.g., mechanism vs. disease model) .
What are best practices for sharing Lit001-related research data to comply with FAIR principles?
Methodological Answer:
- Metadata Standards: Use domain-specific schemas (e.g., ISA-Tab for omics data) .
- Repositories: Deposit datasets in discipline-specific repositories (e.g., ChEMBL for chemical data) .
- Licensing: Apply CC-BY or similar licenses to enable reuse .
- Code Sharing: Publish analysis scripts on GitHub with DOI integration via Zenodo .
How can researchers mitigate ethical challenges in Lit001 studies involving animal models or human tissues?
Methodological Answer:
- 3Rs Framework: Replace animal models with in vitro systems where possible; Reduce sample size via power analysis; Refine procedures to minimize suffering .
- Informed Consent: For human-derived samples, ensure consent covers secondary use for Lit001 research .
- Ethics Review: Pre-submit study designs to ethics committees, addressing risks proactively .
What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in Lit001 experiments?
Methodological Answer:
- Non-Parametric Models: Use sigmoidal curve-fitting (e.g., Hill equation) for dose-response data .
- Bayesian Hierarchical Models: Account for multi-level variability (e.g., cell line → organism) .
- Bootstrapping: Estimate confidence intervals for EC50/IC50 values with resampling .
- Software Tools: Implement methods via R’s
drcpackage or GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
